molecular formula C19H25N3O4S B2713031 4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478040-84-5

4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2713031
CAS No.: 478040-84-5
M. Wt: 391.49
InChI Key: DTXVOHRNJLQWOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The synthesis of these compounds often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary widely, but they all contain an indole nucleus, which is aromatic in nature .


Chemical Reactions Analysis

Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces an unstable aglucone, which reacts rapidly to form various physiologically active indole compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel compounds with structures related to "4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda6,4-thiazinane-1,1-dione". These methods involve various chemical reactions that yield compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of aza-pseudopeptides and their evaluation as corrosion inhibitors showcases the compound's relevance in materials science, particularly in protecting metals against corrosion in acidic environments (Chadli et al., 2017). Similarly, the preparation of sulfur-transfer agents from related compounds highlights the versatility of these chemical structures in synthetic chemistry (Klose et al., 1997).

Antimicrobial and Anticorrosion Applications

Some derivatives of "4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda6,4-thiazinane-1,1-dione" have been evaluated for their antimicrobial activities. The synthesis and characterization of tetrahydroquinazoline derivatives and their screening against various bacterial strains demonstrate the compound's potential in developing new antimicrobial agents (Bhatt et al., 2015). Additionally, studies on the anticorrosion and antibacterial evaluation of related compounds provide insights into their dual functionality as corrosion inhibitors and antimicrobial agents (Miao, 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with indole derivatives can vary depending on the specific compound. Some indole derivatives can have both beneficial and deleterious effects .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Recent advances in indole glucosinolate research have been fueled by their occurrence in the well-studied model plant Arabidopsis thaliana .

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c23-19(22-5-9-26-10-6-22)18(21-7-11-27(24,25)12-8-21)13-15-14-20-17-4-2-1-3-16(15)17/h1-4,14,18,20H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXVOHRNJLQWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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